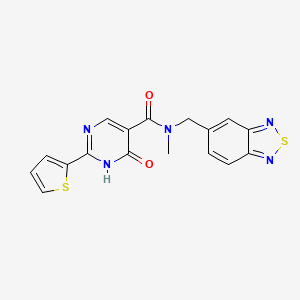

![molecular formula C14H21N7O3 B5555316 ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and related compounds involves several key chemical reactions, including regioselective synthesis and "click chemistry." Notably, regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates high regioselectivity, avoiding the formation of regio isomers (Ohsumi & Neunhoeffer, 1992)1. Additionally, the "click chemistry" approach offers an efficient route to fully substituted 1,2,3-triazoles, leveraging the reactivity of organic azides and terminal alkynes (Chen, Liu, & Chen, 2010)2.

Molecular Structure Analysis

Molecular structure analysis of compounds related to ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate reveals intricate details about their conformation and bonding. For instance, the analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate demonstrates its crystallization in the triclinic space group, along with a detailed discussion on the stabilization of the structure via N–H⋯O hydrogen bonding (Dong & Quan, 2000)3.

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted through various reactions, including those involving organic azides, terminal alkynes, and the base-mediated reactions to produce fully substituted triazoles. The reaction mechanisms often involve the addition of an imine nitrogen atom to the terminal nitrogen atom of the diazo compound, followed by aromatization (Chen, Liu, & Chen, 2010)2.

Physical Properties Analysis

The physical properties of related compounds, such as "5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-D-xylofuranose," have been studied, revealing details about bond lengths, angles, and molecular conformations (Horton et al., 1997)4.

Chemical Properties Analysis

The chemical properties of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and its derivatives are characterized by their reactivity in various chemical reactions. These properties are essential for understanding the compound's potential applications in synthetic chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions The compound ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is involved in various synthetic chemical reactions. It serves as a precursor or intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the preparation of ethyl 3-amino-5-phenylpyrazole-4-carboxylates, which were further reacted to obtain pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These synthesized compounds have their structures elucidated and mechanisms discussed, contributing to the field of heterocyclic chemistry (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Biological Activities In another study, ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives were investigated for their antimicrobial activities. The research involved the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation against various microbial strains. Some of these derivatives exhibited significant antimicrobial properties, indicating the potential of this compound in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Heterocyclic Compound Synthesis Furthermore, the compound has been utilized in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showcasing its versatility in organic synthesis. The process demonstrated high regioselectivity, contributing valuable insights into the synthesis of triazine derivatives, which are important in various fields, including pharmaceuticals and agrochemicals (Ohsumi & Neunhoeffer, 1992).

Structural and Mechanistic Studies Additionally, the compound's involvement in the Dimroth rearrangement has been studied, where it was used to synthesize a tricyclic compound through a reaction with p-toluenesulphonyl azide. This research provides valuable information on the rearrangement mechanisms and the structural properties of the resulting compounds (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

Eigenschaften

IUPAC Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O3/c1-6-20(7-2)12-15-13(17-14(16-12)23-5)21-9(4)10(18-19-21)11(22)24-8-3/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKFOCSZSYLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)